molecular formula C8H10ClN3 B8300742 2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE

2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE

Cat. No.: B8300742
M. Wt: 183.64 g/mol
InChI Key: HFENQNWILFNXSC-UHFFFAOYSA-N
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Description

2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the fused ring, enhancing the compound’s synthetic versatility.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclocondensation reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE include other pyrazolo[1,5-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the amino and methyl groups

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

2-methylpyrazolo[1,5-a]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c1-6-8(9)7-4-2-3-5-11(7)10-6;/h2-5H,9H2,1H3;1H

InChI Key

HFENQNWILFNXSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC=CC2=C1N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7 g. 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine (see J. Org. Chem., 42, 443/1977) are dissolved in 140 ml. 6N hydrochloric acid and mixed dropwise at 0° C. with a solution of 5.52 g. sodium nitrite in water. After 2 hours, the ice-bath used for the cooling is removed and the reaction mixture is left to stand overnight at ambient temperature and then adjusted to pH 9. The precipitated nitroso compound (6.4 g.) is filtered off with suction and dissolved in about 150 ml. 2N hydrochloric acid. The nitroso compound is reduced with zinc dust analogously to Example 1.2. The crude product is chromatographed on silica gel with ethyl acetate. The product-containing fractions are evaporated, the residue is dissolved in ethanol and the solution is mixed with ethanolic hydrogen chloride. The precipitate which is obtained after some time is filtered off with suction and dried. There are obtained 3.1 g. (45% of theory) of the title compound; m.p. >275° C.; TLC (silica gel, ethyl acetate/acetone/glacial acetic acid/water 50:25:12.5:12.5 v/v/v/v): Rf =0.6.
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